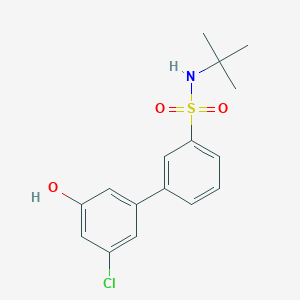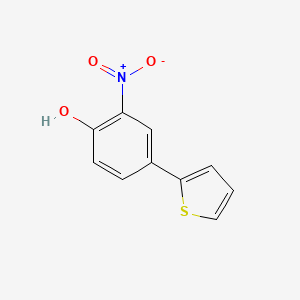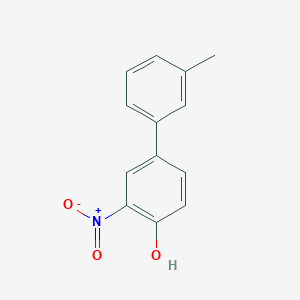
4-(4-Formylphenyl)-2-nitrophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Formylphenyl)-2-nitrophenol (95%) is a chemical compound with a wide range of applications in scientific research. It is a yellow solid, soluble in organic solvents such as chloroform, methanol, and ethanol. This compound has been used in various areas of research, including organic synthesis, drug discovery, and biochemistry.
Mecanismo De Acción
The mechanism of action of 4-(4-Formylphenyl)-2-nitrophenol (95%) is not fully understood. However, it is believed that the compound acts as a proton donor and electron acceptor, which allows it to act as a catalyst in organic reactions. It is also believed that the compound can form complexes with other molecules, which can affect their reactivity and solubility.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Formylphenyl)-2-nitrophenol (95%) are not fully understood. However, it has been shown to have some antibacterial and antifungal activity. It has also been shown to have some cytotoxic activity against certain cancer cell lines. In addition, it has been shown to have some inhibitory effects on the activity of certain enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(4-Formylphenyl)-2-nitrophenol (95%) in laboratory experiments include its low cost, ease of synthesis, and its wide range of applications. It can be used in a variety of organic syntheses and can be used to synthesize a variety of compounds. The main limitation of this compound is its instability in the presence of light and heat.
Direcciones Futuras
There are many potential future directions for the use of 4-(4-Formylphenyl)-2-nitrophenol (95%). It could be used to synthesize new compounds for use in drug discovery or for the synthesis of agrochemicals. It could also be used to develop new catalysts for organic synthesis. In addition, it could be used to study the mechanism of action of other compounds and to develop new methods for the synthesis of pharmaceuticals. Finally, it could be used to study the biochemical and physiological effects of this compound on living organisms.
Métodos De Síntesis
4-(4-Formylphenyl)-2-nitrophenol (95%) can be synthesized by the reaction of 4-nitrophenol and 4-formylphenol in aqueous solution. The reaction is catalyzed by the presence of sodium hydroxide. The reaction is carried out at a temperature of 80-90°C for 1-2 hours. The reaction produces a yellow solid, which is filtered and recrystallized from aqueous ethanol. The product is then dried and stored for further use.
Aplicaciones Científicas De Investigación
4-(4-Formylphenyl)-2-nitrophenol (95%) has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of heterocyclic compounds such as pyrroles, indoles, and thiophenes. It has also been used in the synthesis of a variety of organic compounds such as amines, nitriles, and nitro compounds. In addition, this compound has been used in the synthesis of pharmaceuticals and agrochemicals.
Propiedades
IUPAC Name |
4-(4-hydroxy-3-nitrophenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-8-9-1-3-10(4-2-9)11-5-6-13(16)12(7-11)14(17)18/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGRPYSMJMZRDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686227 |
Source


|
| Record name | 4'-Hydroxy-3'-nitro[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261897-43-1 |
Source


|
| Record name | 4'-Hydroxy-3'-nitro[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chloro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382411.png)









